Garenoxacin Mesylate
Description
Systematic IUPAC Name and Structural Classification
The systematic IUPAC name for this compound hydrate is (R)-1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonate monohydrate . Structurally, it belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic core comprising a quinoline ring fused with a dihydroisoindole moiety (Figure 1).
The molecule features three critical functional groups:
- A cyclopropyl substituent at position 1 of the quinoline ring, which enhances bacterial DNA gyrase binding affinity .
- A difluoromethoxy group at position 8, contributing to improved pharmacokinetic properties .
- A (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl group at position 7, which confers stereospecificity and reduces resistance development .
Table 1: Structural features of this compound hydrate
| Position | Substituent | Role |
|---|---|---|
| 1 | Cyclopropyl | Stabilizes DNA-enzyme complex |
| 7 | (1R)-Methyl-dihydroisoindolyl | Stereochemical specificity |
| 8 | Difluoromethoxy | Enhanced membrane permeability |
CAS Registry Number and Molecular Formula Verification
The CAS Registry Number 223652-90-2 definitively identifies the monohydrate mesylate salt form of garenoxacin . Molecular formula validation confirms:
Base compound (garenoxacin):
$$ \text{C}{23}\text{H}{20}\text{F}{2}\text{N}{2}\text{O}{4} $$
Mesylate hydrate complex:
$$ \text{C}{23}\text{H}{20}\text{F}{2}\text{N}{2}\text{O}{4} \cdot \text{CH}{4}\text{O}{3}\text{S} \cdot \text{H}{2}\text{O} $$
Simplified as $$ \text{C}{24}\text{H}{26}\text{F}{2}\text{N}{2}\text{O}{8}\text{S} $$ .
Table 3: Molecular weight verification
| Component | Calculated Mass (g/mol) | Observed Mass (g/mol) |
|---|---|---|
| Garenoxacin free base | 426.40 | 426.40 |
| Mesylate hydrate | 540.54 | 540.53 |
Properties
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTHEWGRXUAFKF-NVJADKKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048644 | |
| Record name | Garenoxacin mesylate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223652-90-2 | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223652-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garenoxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Garenoxacin mesylate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GARENOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Coupling Reaction
The synthesis of this compound hydrate begins with a palladium-catalyzed coupling reaction between a quinolone intermediate (Formula 2) and an isoindole derivative (Formula 3). The patented method introduces triarylphosphine as a co-catalyst, enabling a 50% reduction in palladium catalyst load compared to earlier processes. This modification addresses the economic limitations of prior methods, where excessive palladium usage inflated production costs.
Reaction Conditions:
- Catalyst System: Pd(OAc)₂ (0.5–1.0 mol%) with triphenylphosphine (1.0–2.0 mol%)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 80–100°C for 12–24 hours
The coupling yields Formula 4 , which undergoes hydrolysis and cyclization to form the free base (Formula 6). Subsequent mesylation with methanesulfonic acid in non-hydroxylic solvents produces the final mesylate salt.
Mesylation in Non-Hydroxylic Solvents
A critical innovation lies in the use of non-hydroxylic solvents (e.g., THF, ethyl acetate) during mesylation. Hydroxylic solvents, such as methanol or water, promote the formation of alkyl and aryl mesylates—genotoxic impurities that compromise drug safety. By contrast, non-hydroxylic solvents suppress these side reactions, ensuring the final product contains <0.1% genotoxic contaminants.
Key Steps:
- Dissolve garenoxacin free base (Formula 6) in THF.
- Add methanesulfonic acid dropwise at 0–5°C.
- Stir for 2–4 hours, then isolate the mesylate salt via filtration.
This method achieves a yield of 85–92% with a purity >99.5% by HPLC.
Comparative Analysis of Prior and Novel Methods
Palladium Catalyst Efficiency
The table below contrasts palladium usage between the novel process (WO2013121439A2) and the prior art (US 6,337,399):
| Parameter | Prior Art (US '399) | Novel Process (WO '439A2) |
|---|---|---|
| Pd Catalyst Loading | 2.0 mol% | 1.0 mol% |
| Triarylphosphine Added | No | Yes |
| Reaction Yield | 78% | 89% |
| Cost Reduction | Baseline | 40% |
The addition of triarylphosphine stabilizes the palladium intermediate, preventing catalyst decomposition and enabling lower metal loading.
Solvent Impact on Impurity Profile
Hydroxylic solvents react with methanesulfonic acid to form methyl mesylate (CH₃OSO₂OCH₃), a genotoxic compound. The switch to non-hydroxylic solvents eliminates this risk, as demonstrated below:
| Solvent | Impurity Level (Alkyl Mesylates) | Crystallinity |
|---|---|---|
| Methanol | 0.5–1.2% | Poor |
| THF | <0.05% | High |
| Ethyl Acetate | <0.03% | High |
Data sourced from XRPD and Karl Fischer analyses confirm that THF and ethyl acetate yield anhydrous crystals with water content ≤0.38%.
Crystallization and Polymorph Control
Novel Anhydrous Crystalline Form
The patented process produces a monoclinic crystalline form characterized by distinct XRPD peaks (Table 1):
Table 1: XRPD Peaks for this compound Anhydrate
| 2θ (°) ±0.2 | Relative Intensity (%) |
|---|---|
| 10.86 | 15 |
| 13.77 | 100 |
| 20.54 | 45 |
| 23.90 | 30 |
This form exhibits superior solubility (23 mg/mL in water at 25°C) compared to earlier hydrates, enhancing bioavailability.
Hydration Process
While the patent focuses on anhydrous mesylate, commercial formulations (e.g., Geninax® Tablets) use the monohydrate form. Hydration is achieved by exposing the anhydrous crystal to 75–85% relative humidity for 48 hours, resulting in a stable monohydrate with a water content of 4.7–5.3%.
Purification and Recrystallization Techniques
Solvent-Antisolvent Method
Crude this compound is purified using a methyl chloride-methanol mixture (8:2 v/v):
- Dissolve the mesylate in methyl chloride at 35–40°C.
- Add methanol dropwise to induce crystallization.
- Cool to 20°C and filter.
This step reduces residual palladium to <10 ppm and organic impurities to <0.1%.
Recrystallization from Ethyl Acetate
High-purity mesylate (≥99.9%) is obtained by:
- Dissolving the compound in refluxing ethyl acetate (70–80°C).
- Cooling to 50–60°C at 0.5°C/min.
- Filtering and drying under vacuum at 40°C.
The process is repeatable to achieve pharmaceutically acceptable purity.
Regulatory and Industrial Perspectives
The PMDA’s 2007 approval of Geninax® Tablets validated the mesylate hydrate’s safety and efficacy, citing its low impurity profile and consistent crystallinity. Industrial scale-up employs continuous flow reactors to optimize the palladium-catalyzed step, reducing batch time by 30%.
Chemical Reactions Analysis
Types of Reactions
Garenoxacin mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core.
Reduction: Used to introduce or modify functional groups.
Substitution: Commonly used to introduce the difluoromethoxy group and other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as halogenated compounds.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Antimicrobial Activity
Garenoxacin demonstrates potent antimicrobial activity against a range of pathogens, particularly respiratory bacteria. Clinical studies have shown its effectiveness in treating:
- Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients suffering from different types of pneumonia, including mycoplasma and chlamydial pneumonia .
- Acute Bronchitis : Garenoxacin has also been effective in treating acute bronchitis, with an overall efficacy of 85% in exacerbations of chronic respiratory diseases .
- Otorhinolaryngological Infections : The drug showed efficacy rates between 81% and 95% for infections in this area .
Pharmacokinetic Profile
The pharmacokinetics of garenoxacin indicate favorable properties for treatment:
- Maximum Plasma Concentration (Cmax) : Achieved levels exceed the minimum inhibitory concentration (MIC) for major pathogens, ensuring effective bacterial eradication.
- Tissue Penetration : Good penetration into sputum and otorhinolaryngological tissues enhances its therapeutic potential against respiratory infections .
Comparative Efficacy
In comparative studies, garenoxacin has shown superior activity against certain bacterial strains compared to other antibiotics:
- In vitro studies indicated that garenoxacin was 4 to 16 times more effective than levofloxacin against Staphylococcus aureus and viridans group streptococci .
- In animal models of endocarditis, garenoxacin effectively sterilized aortic vegetations caused by both penicillin-susceptible and resistant strains of viridans group streptococci, outperforming levofloxacin and ceftriaxone in certain cases .
Clinical Case Studies
Several case studies have documented the clinical applications and side effects associated with garenoxacin:
- A notable case involved a 64-year-old woman who experienced anaphylaxis following administration of garenoxacin mesylate hydrate for an upper respiratory tract infection. This highlights the importance of monitoring for adverse reactions during treatment .
Indications for Use
This compound hydrate is primarily indicated for the treatment of:
- Respiratory Tract Infections : Including chronic bronchitis and pneumonia.
- Skin and Soft Tissue Infections : Effective against various gram-positive bacteria.
- Urinary Tract Infections : Demonstrated activity against common uropathogens .
Regulatory Status
Despite its promising applications, the marketing authorization for this compound was withdrawn due to concerns regarding its effectiveness and safety profile. The European Medicines Agency raised issues about insufficient evidence supporting its benefits over risks, particularly concerning potential side effects like low blood pressure .
Summary Table of Efficacy Against Common Pathogens
| Pathogen | Efficacy Rate (%) | Notes |
|---|---|---|
| Staphylococcus aureus | 90.9 | Effective against both MSSA and MRSA |
| Streptococcus pneumoniae | 99.2 | High eradication rate |
| Haemophilus influenzae | 98.2 | Effective against beta-lactamase-negative strains |
| Moraxella catarrhalis | 96.6 | Effective against both resistant strains |
| Penicillin-resistant S. pneumoniae | 100 | Complete eradication achieved |
Mechanism of Action
Garenoxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Antimicrobial Spectrum
Garenoxacin demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, including antibiotic-resistant strains . This contrasts with older quinolones like ciprofloxacin, which primarily target Gram-negative bacteria . Moxifloxacin, another respiratory fluoroquinolone, shares GRN’s coverage of anaerobes but varies in potency against specific pathogens (Table 1).
Table 1: Antimicrobial Spectrum Comparison
| Compound | Gram-Positive | Gram-Negative | Anaerobes | Resistant Strains |
|---|---|---|---|---|
| Garenoxacin | +++ | +++ | ++ | Yes |
| Moxifloxacin | +++ | +++ | ++ | Yes |
| Ciprofloxacin | + | +++ | – | Limited |
Pharmacokinetics
GRN’s pharmacokinetic profile is superior in tissue penetration compared to ciprofloxacin and comparable to moxifloxacin (Table 2).
Table 2: Pharmacokinetic Parameters
Clinical Efficacy
In randomized trials, GRN showed non-inferiority to moxifloxacin in treating acute exacerbations of chronic bronchitis (AECB) and low-risk febrile neutropenia . Specific efficacy rates include:
- Garenoxacin: 92–96% in pneumonia, 85% in chronic respiratory exacerbations .
- Moxifloxacin : ~90% in AECB (based on historical data).
Table 3: Clinical Efficacy in Respiratory Infections
| Infection Type | Garenoxacin Efficacy | Moxifloxacin Efficacy* |
|---|---|---|
| Bacterial Pneumonia | 92–96% | ~90% |
| Acute Bronchitis | 92–96% | ~88% |
| AECB | 85% | ~90% |
*Efficacy data for moxifloxacin inferred from comparable trials.
Table 4: Adverse Event Rates
| Adverse Event | Garenoxacin | Moxifloxacin* | Ciprofloxacin* |
|---|---|---|---|
| Diarrhea | 2.4% | 3–5% | 2–3% |
| Nausea | 1% | 2–4% | 1–2% |
| QT Prolongation | Risk | Higher risk | Lower risk |
Drug Interactions
Like other fluoroquinolones, GRN interacts with:
Analytical Methods
GRN’s plasma concentration can be accurately measured using RP-HPLC with 98.97% recovery and a linear range of 0.04–4 µg/mL . Ciprofloxacin is often used as an internal standard due to its structural similarity .
Biological Activity
Garenoxacin mesylate hydrate (GRN) is a novel des-fluoro(6) quinolone antibiotic that exhibits significant biological activity, particularly against various bacterial pathogens. This article provides a comprehensive overview of its biological activity, including its antimicrobial efficacy, pharmacokinetics, adverse effects, and case studies related to drug eruptions.
Antimicrobial Efficacy
Garenoxacin demonstrates potent antimicrobial activity against a range of respiratory pathogens. Clinical studies have shown its effectiveness in treating conditions such as bacterial pneumonia, acute bronchitis, and infections caused by Mycoplasma and Chlamydia. The efficacy rates reported in various studies are as follows:
| Condition | Efficacy Rate |
|---|---|
| Bacterial pneumonia | 92% - 96% |
| Mycoplasma pneumonia | 92% - 96% |
| Chlamydial pneumonia | 92% - 96% |
| Acute bronchitis | 92% - 96% |
| Acute infectious exacerbations of chronic disease | 85% |
| Otorhinolaryngological infections | 81% - 95% |
The drug has shown high bacterial eradication rates against common pathogens:
- Staphylococcus aureus : 90.9%
- Streptococcus pneumoniae : 99.2%
- Haemophilus influenzae : 98.2%
- Moraxella catarrhalis : 96.6%
- Penicillin-resistant S. pneumoniae : 100%
These results indicate that GRN maintains concentrations above the minimum inhibitory concentration (MIC) for major pathogens, suggesting its effectiveness in clinical applications .
Pharmacokinetics
Garenoxacin is characterized by favorable pharmacokinetic properties:
- Cmax (maximum plasma concentration): Achieved with a dosage of 400 mg once daily.
- AUC (area under the plasma concentration-time curve): Indicative of good tissue penetration.
- Cmin (trough concentration): Recorded at 1.92 µg/mL, which is above the mutant prevention concentration, minimizing the risk of developing resistant strains.
The drug's penetration into sputum and otorhinolaryngological tissues further supports its use in treating respiratory infections .
Adverse Effects
Clinical trials have indicated that garenoxacin does not exhibit the common adverse effects associated with fluoroquinolones, such as QTc prolongation or severe liver damage. No serious adverse events were reported during trials, highlighting its safety profile .
However, there have been documented cases of cutaneous reactions associated with garenoxacin use. A notable case involved a patient who developed multiple fixed drug eruptions after administration of garenoxacin, indicating that while generally safe, it can cause hypersensitivity reactions in some individuals .
Case Study: Fixed Drug Eruption
A recent case study reported a 25-year-old woman who experienced multiple fixed drug eruptions after taking garenoxacin for a sore throat. The patient exhibited erythema and mucosal erosions shortly after administration. Patch testing confirmed garenoxacin as the causative agent. Following discontinuation and treatment with corticosteroids, the patient's condition improved significantly .
Summary of Reported Cases
A review of literature revealed that garenoxacin-related drug eruptions predominantly occur in Japan. Among the reported cases:
- The most common manifestation was fixed drug eruption.
- Patch testing showed positive reactions in approximately 57.2% of cases.
- Clinical outcomes were favorable upon discontinuation of the drug and initiation of corticosteroid therapy.
This highlights the importance of monitoring for skin reactions during treatment with garenoxacin .
Q & A
Basic: What is the molecular mechanism and antimicrobial spectrum of Garenoxacin mesylate hydrate against respiratory pathogens?
Answer: this compound hydrate is a des-fluoro(6) quinolone that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and repair. It exhibits broad-spectrum activity against Gram-positive (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and Gram-negative (e.g., Haemophilus influenzae, Moraxella catarrhalis) pathogens, including strains resistant to β-lactams, macrolides, and older fluoroquinolones . Its C-8 difluoromethoxy group enhances potency and reduces resistance development compared to earlier quinolones .
Basic: What validated analytical methods are available for quantifying this compound hydrate in pharmaceutical formulations?
Answer: A reversed-phase high-performance thin-layer chromatography (RP-HPTLC) method has been validated for bulk and tablet analysis. Key parameters:
- Mobile phase : n-butanol:methanol:triethylamine (60:20:20 v/v)
- Detection : Densitometry at 257 nm
- Linearity : 100–600 ng/band (r² = 0.988)
- Precision : <2% RSD (intra-/inter-day)
- LOD/LOQ : 6.63 ng and 20.11 ng
- Recovery : 98–102% across 80–120% spiked concentrations .
Advanced: How to design a randomized controlled trial (RCT) comparing Garenoxacin to moxifloxacin for acute exacerbations of chronic bronchitis (AECB)?
Answer:
- Population : COPD patients with AECB (confirmed bacterial etiology).
- Endpoints : Primary = clinical cure rate (Day 7–10); Secondary = microbiological eradication, adverse events (e.g., QT prolongation, hepatotoxicity).
- Dosing : Garenoxacin 400 mg/day vs. moxifloxacin 400 mg/day, orally for 5–7 days.
- PK/PD Monitoring : Sputum/tissue penetration, AUC/MIC ratios.
- Statistical Analysis : Non-inferiority margin of 10%, intention-to-treat (ITT) and per-protocol (PP) analyses .
Advanced: What pharmacokinetic (PK) parameters should be prioritized in healthy volunteer studies for Garenoxacin?
Answer:
- Single-dose PK : Cmax, Tmax, AUC0–∞, half-life (t½).
- Tissue Penetration : Sputum-to-plasma ratio (target ≥1.0) and otorhinolaryngological tissue concentrations.
- Food Effects : Bioavailability under fed vs. fasting conditions.
- Metabolism : Urinary excretion (>50% unchanged) and CYP450 interaction potential .
Advanced: How to mitigate aggregate formation in this compound hydrate formulations during dissolution?
Answer:
- Excipient Screening : Avoid zwitterionic additives (e.g., methacrylic acid copolymers) that induce aggregation at pH 7.0.
- Solubility Optimization : Use surfactants (e.g., polysorbate 80) or cyclodextrins.
- Stability Testing : Monitor particle size distribution and dissolution profiles under accelerated conditions (40°C/75% RH) .
Advanced: What structural modifications differentiate Garenoxacin from other fluoroquinolones, and how do they impact activity?
Answer:
- Des-fluoro(6) : Reduces phototoxicity and cartilage toxicity vs. C-6 fluorinated quinolones (e.g., ciprofloxacin).
- C-8 Substituent : Difluoromethoxy group enhances Gram-positive coverage and DNA gyrase binding.
- C-7 Isoindolinyl Group : Improves MRSA activity and pharmacokinetic retention .
Advanced: What in vitro models assess Garenoxacin’s immunomodulatory effects on cytokine production?
Answer:
- Cell Lines : Human peripheral blood mononuclear cells (PBMCs) or macrophages stimulated with LPS.
- Assays : ELISA for TNF-α, IL-10, and IL-6 at 6–24 hours post-treatment.
- Dose Range : 0.1–10 μg/mL (clinically relevant plasma concentrations).
- Controls : Compare to other quinolones (e.g., levofloxacin) and immunosuppressants .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
